2H-[1,2]oxazolo[4,3-e]benzotriazole
Description
Contextualization within Polycyclic Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are organic cyclic compounds where at least one carbon atom in the ring has been replaced by a nitrogen atom. This class of compounds is fundamental to organic chemistry and biochemistry. ijprajournal.com When multiple rings are fused together, they form polycyclic heterocyclic systems. The compound 2H- researchgate.netnih.govoxazolo[4,3-e]benzotriazole is a member of this extensive family, specifically a benzo-fused azole. ijprajournal.com Such systems are of great interest due to their diverse chemical properties and biological activities. ijprajournal.com
Significance of Fused Ring Systems in Chemical Research
The fusion of different heterocyclic rings is a powerful strategy in chemical synthesis and drug discovery. It allows for the creation of novel molecular scaffolds with distinct three-dimensional shapes, electronic distributions, and functionalities that are not present in the individual component rings. Benzotriazole (B28993) and its derivatives are known for their wide range of applications, acting as synthetic auxiliaries and exhibiting diverse pharmacological activities. ijprajournal.comnih.gov Similarly, the oxazole (B20620) ring is a core component in many biologically active compounds. researchgate.net Fusing these two systems could lead to new compounds with unique properties, making them attractive targets for research in medicinal chemistry and materials science.
Structural Elucidation Challenges and Opportunities in Complex Heterocycles
Determining the precise structure of complex polycyclic heterocycles is a non-trivial task that relies on a combination of advanced analytical techniques. The unambiguous assignment of the structure of a molecule like 2H- researchgate.netnih.govoxazolo[4,3-e]benzotriazole would require sophisticated methods.
Key techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, helping to piece together the molecular skeleton. researchgate.netnih.gov
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups and bond types within the molecule. nih.govresearchgate.net
A significant challenge in the study of benzotriazole-containing systems is the possibility of tautomerism—the migration of a proton between different nitrogen atoms. ijprajournal.com In the case of 2H- researchgate.netnih.govoxazolo[4,3-e]benzotriazole, different tautomeric forms could exist, complicating structural analysis and potentially influencing the compound's chemical reactivity and biological activity. Theoretical and computational studies are often employed alongside experimental work to understand such phenomena. acs.org
Detailed Research Findings
As of this writing, specific, peer-reviewed research detailing the synthesis and full characterization of 2H- researchgate.netnih.govoxazolo[4,3-e]benzotriazole is not readily found in major chemical databases. However, based on established principles of heterocyclic chemistry, potential synthetic routes and expected spectroscopic features can be postulated.
Potential Synthetic Pathways
The synthesis of fused heterocyclic systems often involves intramolecular cyclization reactions. A plausible approach to 2H- researchgate.netnih.govoxazolo[4,3-e]benzotriazole could involve the construction of one of the heterocyclic rings onto the pre-existing other. For instance, a suitably substituted benzotriazole derivative could serve as a precursor for the formation of the fused oxazole ring. The standard synthesis of benzotriazoles involves the cyclocondensation of o-phenylenediamines with sodium nitrite (B80452). ijprajournal.com A subsequent reaction sequence on this benzotriazole core could then be designed to build the oxazole ring.
Alternatively, synthetic strategies could involve cycloaddition reactions. For example, a [3+2] cycloaddition of an azide (B81097) to a benzyne (B1209423) intermediate is a known method for forming the benzotriazole ring system. organic-chemistry.org
Expected Spectroscopic Data
While no specific data exists for 2H- researchgate.netnih.govoxazolo[4,3-e]benzotriazole, the expected spectroscopic signatures can be inferred from its constituent parts.
| Technique | Ring System | Expected Observations | Citation |
|---|---|---|---|
| ¹H NMR | Benzotriazole | Aromatic protons typically appear in the range of δ 7.3-8.1 ppm. | arkat-usa.orgchemicalbook.com |
| researchgate.netnih.govOxazole | Protons on the oxazole ring would have characteristic shifts depending on their position and substitution. | ||
| ¹³C NMR | Benzotriazole | Aromatic carbons show signals in the δ 110-146 ppm range. | arkat-usa.org |
| researchgate.netnih.govOxazole | Carbons in the oxazole ring would exhibit distinct chemical shifts, often at a lower field. | ||
| IR Spectroscopy | Benzotriazole | Characteristic bands for N-H stretching (if present), C=C and C=N stretching in the aromatic region. | nih.govnist.gov |
| researchgate.netnih.govOxazole | Bands corresponding to C=N and N-O stretching would be expected. | ||
| Mass Spectrometry | Fused System | The molecular ion peak would confirm the compound's molecular weight. Fragmentation patterns would likely show the loss of stable neutral molecules like N₂ from the triazole ring. | researchgate.netmassbank.jp |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-[1,2]oxazolo[4,3-e]benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c1-2-6-7(9-11-8-6)4-3-12-10-5(1)4/h1-3H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGNRAFAWDHDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C3=CON=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667811 | |
| Record name | 2H-[1,2]Oxazolo[4,3-e]benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127687-66-5 | |
| Record name | 2H-[1,2]Oxazolo[4,3-e]benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20667811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2h 1 2 Oxazolo 4,3 E Benzotriazole
Retrosynthetic Analysis of the Oxazolo-Benzotriazole Scaffold
A logical retrosynthetic analysis of the 2H-oxazolo[4,3-e]benzotriazole core suggests several potential disconnections. The most straightforward approach involves the late-stage formation of the oxazole (B20620) ring onto a pre-existing, suitably functionalized benzotriazole (B28993) derivative. This strategy is often preferred as benzotriazoles can be synthesized through various robust methods.
One potential retrosynthetic pathway begins by disconnecting the oxazole ring. This could involve a C-N bond cleavage and a C-O bond cleavage, leading back to a 4,5-disubstituted benzotriazole. For instance, a key intermediate could be a 4-amino-5-hydroxybenzotriazole or a derivative thereof. This intermediate would then require a cyclization partner to form the five-membered oxazole ring.
An alternative disconnection could involve the formation of the benzotriazole ring as the final key step. This would necessitate the synthesis of a substituted benzene (B151609) ring bearing the precursors for both the triazole and oxazole rings. However, this approach is often more complex due to potential competing reactions and challenges in controlling regioselectivity.
Classical and Contemporary Approaches to Benzotriazole Ring Formation
The formation of the benzotriazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.
One of the most common and classical methods for synthesizing benzotriazoles is the diazotization of o-phenylenediamines followed by intramolecular cyclization. In this approach, an o-phenylenediamine (B120857) derivative is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This intermediate then undergoes spontaneous cyclization to yield the benzotriazole ring system.
For the synthesis of a precursor to 2H-oxazolo[4,3-e]benzotriazole, one would need to start with a suitably substituted o-phenylenediamine. The substituents would need to be chosen to allow for the subsequent construction of the oxazole ring.
A more contemporary approach to benzotriazole synthesis involves the [3+2] cycloaddition reaction between an aryne and an azide (B81097). Arynes, highly reactive intermediates derived from aryl halides or triflates, can react with organic azides to form triazole rings. This method offers a powerful way to construct the benzotriazole core, often with good control over the substitution pattern.
The generation of the requisite aryne in the presence of an appropriate azide partner would be the key challenge in applying this methodology to the synthesis of the target oxazolo-benzotriazole scaffold.
It is also possible to construct the triazole portion of the benzotriazole system from substituents already present on an aromatic ring. For example, the reaction of an o-nitroaniline with a source of azide can lead to the formation of a benzotriazole. Another approach involves the oxidation of o-aminohydrazones. These methods, while less common than the diazotization of o-phenylenediamines, can be useful in specific synthetic contexts where the required precursors are readily available.
Synthetic Routes to the Oxazole Ring Annulation
The final key step in the proposed retrosynthesis is the annulation (fusion) of the oxazole ring onto the benzotriazole core.
The formation of an oxazole ring often proceeds via the condensation of two components that provide the necessary atoms for the heterocyclic ring. A common strategy is the reaction of an α-haloketone with an amide, known as the Robinson-Gabriel synthesis. Another powerful method is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde.
In the context of synthesizing 2H-oxazolo[4,3-e]benzotriazole, a plausible approach would involve a pre-functionalized benzotriazole. For instance, a 4-amino-5-hydroxybenzotriazole could potentially be reacted with a suitable one-carbon synthon under oxidative conditions to close the oxazole ring. Alternatively, a benzotriazole derivative bearing an appropriate ortho-disposed functional group pair, such as a hydroxylamine (B1172632) and a formyl group, could undergo intramolecular cyclization to furnish the final target.
Stereoselective and Regioselective Synthetic ConsiderationsThere is no information regarding stereoselective or regioselective control in the synthesis of 2H-ijpsonline.comsemanticscholar.orgoxazolo[4,3-e]benzotriazole.
Should information on a different, known oxazolo-benzotriazole isomer or a related heterocyclic system be of interest, please provide the correct chemical name.
Chemical Reactivity and Transformation Pathways of 2h 1 2 Oxazolo 4,3 E Benzotriazole
Electrophilic and Nucleophilic Substitution Reactions of the Fused Core
The electronic landscape of the 2H- researchgate.netrsc.orgoxazolo[4,3-e]benzotriazole core is characterized by a juxtaposition of electron-donating and electron-withdrawing regions, which will dictate the regioselectivity of substitution reactions.
Electrophilic Substitution: The benzotriazole (B28993) moiety is known to undergo electrophilic substitution, primarily on the benzene (B151609) ring. nih.gov Quantum-chemical studies on benzotriazole and its derivatives indicate that nitration tends to occur at the 4- or 7-positions. lupinepublishers.com By analogy, electrophilic attack on the 2H- researchgate.netrsc.orgoxazolo[4,3-e]benzotriazole system is predicted to favor the available positions on the benzo portion of the molecule. The oxazole (B20620) ring, being electron-deficient, is generally resistant to electrophilic substitution. organic-chemistry.org
Nucleophilic Substitution: The oxazole ring is susceptible to nucleophilic attack, often leading to ring-opening. nih.gov In the fused system, the carbon atoms of the oxazole ring are potential sites for nucleophilic substitution, particularly if activated by appropriate substituents. Furthermore, the triazole part of the benzotriazole ring can be susceptible to nucleophilic attack under certain conditions, which can lead to ring cleavage. acs.org The presence of the fused oxazole ring may influence the reactivity of the benzotriazole core towards nucleophiles.
Ring-Opening and Rearrangement Reactions
The inherent ring strain and the presence of a weak N-O bond in the oxazole ring make ring-opening reactions a probable transformation pathway for 2H- researchgate.netrsc.orgoxazolo[4,3-e]benzotriazole.
Ring-Opening: The oxazole ring is known to undergo cleavage upon treatment with various nucleophiles or under thermal and photochemical conditions. nih.gov For the fused system, nucleophilic attack at the C2 or C5 position of the oxazole ring could initiate a ring-opening cascade. Similarly, the benzotriazole ring can undergo ring cleavage to form reactive intermediates like ortho-amino arenediazonium species. researchgate.net The specific conditions required for selective ring-opening of either the oxazole or the benzotriazole moiety would depend on the reagents and reaction parameters.
Rearrangement Reactions: Fused heterocyclic systems are often prone to rearrangement reactions, driven by the formation of more stable aromatic or heteroaromatic systems. Photochemical or thermal treatment of benzotriazole derivatives can lead to the extrusion of nitrogen and the formation of reactive diradical intermediates, which can then undergo rearrangement and cyclization. researchgate.netmdpi.com For instance, the photolysis of 1-(2-benzoxazolyl)benzotriazole has been shown to yield benzimidazo[2,1-b]benzoxazole, suggesting a potential rearrangement pathway for related fused systems. nih.gov It is conceivable that 2H- researchgate.netrsc.orgoxazolo[4,3-e]benzotriazole could undergo similar rearrangements to form other isomeric fused heterocycles.
Functionalization at Peripheral Sites of the Oxazolo-Benzotriazole System
The introduction of functional groups at the periphery of the 2H- researchgate.netrsc.orgoxazolo[4,3-e]benzotriazole scaffold would be crucial for modulating its properties and for its application in the synthesis of more complex molecules.
Halogenation and Nitration Studies
Halogenation: Based on the general reactivity of benzotriazoles, halogenation would be expected to occur on the benzene ring. The specific regioselectivity would likely be influenced by the electronic effects of the fused oxazole ring.
Nitration: As previously mentioned, nitration is a well-established reaction for benzotriazoles, typically yielding 4- and 7-nitro derivatives. lupinepublishers.com It is anticipated that the nitration of 2H- researchgate.netrsc.orgoxazolo[4,3-e]benzotriazole would proceed similarly, affording nitro-substituted derivatives on the benzo portion of the molecule. A study on the nitration of benzotriazole using a mixture of nitric and sulfuric acid reported the formation of 4(7)-nitrobenzotriazole. lupinepublishers.com
Alkylation and Acylation Reactions
Alkylation and Acylation: The nitrogen atoms of the triazole ring in benzotriazole are nucleophilic and can be readily alkylated and acylated. uni-muenchen.debohrium.comresearchgate.net In the case of 2H- researchgate.netrsc.orgoxazolo[4,3-e]benzotriazole, the nitrogen atoms of the triazole ring are potential sites for such functionalization. Regioselective alkylation of benzotriazole has been achieved, for instance, in the synthesis of 2-ethynyl-2H-benzotriazole derivatives. lookchem.com The specific isomer obtained (N1 vs. N2 substitution) often depends on the alkylating agent and reaction conditions.
Cross-Coupling Reactions for Advanced Functionalization
Modern cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems. Should halogenated or otherwise activated derivatives of 2H- researchgate.netrsc.orgoxazolo[4,3-e]benzotriazole become available, a variety of cross-coupling reactions could be envisaged for the introduction of aryl, alkyl, and other functional groups. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the functionalization of halogenated 1,2-oxazines. nih.gov
Role as a Synthetic Auxiliary or Leaving Group in Organic Transformations
Benzotriazole and its derivatives are well-established as versatile synthetic auxiliaries and efficient leaving groups in a multitude of organic transformations. acs.org The benzotriazole moiety can be readily introduced into a molecule and subsequently displaced by a wide range of nucleophiles. acs.org It is plausible that the 2H- researchgate.netrsc.orgoxazolo[4,3-e]benzotriazole system, or derivatives thereof, could also serve a similar purpose. The benzotriazolyl group can act as a leaving group in reactions such as the synthesis of indolyl glyoxylamides. researchgate.net
Photoinduced Chemical Transformations and Photoreactivity
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the photoinduced chemical transformations or photoreactivity of the compound 2H- Current time information in Bangalore, IN.researchgate.netoxazolo[4,3-e]benzotriazole. The following sections provide a general overview of the photoreactivity of related benzotriazole and oxazole structures to offer a contextual understanding of potential photochemical behavior. It is crucial to note that this information is not directly applicable to 2H- Current time information in Bangalore, IN.researchgate.netoxazolo[4,3-e]benzotriazole and should be interpreted with caution.
Research into the photochemistry of benzotriazole derivatives has revealed that these compounds can undergo a variety of transformations upon exposure to light. researchgate.netnih.govdoaj.org A common photochemical reaction for 1-substituted benzotriazoles is the extrusion of molecular nitrogen (N₂) to form a diradical intermediate. researchgate.net This highly reactive intermediate can then undergo subsequent reactions, such as cyclization, to form new heterocyclic systems. researchgate.net For instance, the photolysis of 1-alkenyl-substituted-1,2,3-benzotriazoles has been shown to yield indole (B1671886) and fused indole derivatives. researchgate.net
The photocatalytic degradation of benzotriazoles has also been a subject of study, often showing a loss of nitrogen that is likely due to the formation of N₂ gas. nih.gov The specific degradation pathways and resulting products can be influenced by factors such as pH. nih.gov For example, the deprotonated form of 1H-benzotriazole appears to be more readily oxidized than the protonated form. nih.gov
Furthermore, the introduction of an N-oxide functionality to the benzotriazole ring can lead to interesting photoisomerization reactions. In one study, a 1-(pyrid-2-yl)benzotriazole N-oxide was observed to undergo photoisomerization, likely involving the migration of the oxygen atom between different nitrogen positions on the triazole ring. researchgate.net
Oxazole-containing compounds also exhibit a range of photochemical behaviors. Photoinduced [3+2] cycloaddition reactions involving carbenes and nitriles have been developed as a versatile method for synthesizing substituted oxazoles. nih.gov This process is initiated by the photolysis of a diazo compound to generate a singlet carbene, which then reacts with a nitrile. nih.gov Additionally, photoinduced C-H amination of benzoxazoles has been achieved using visible light and a photosensitizer, providing a direct route to 2-aminobenzoxazole (B146116) derivatives. researchgate.net
Theoretical and Computational Chemistry of 2h 1 2 Oxazolo 4,3 E Benzotriazole
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
There are no specific published quantum chemical calculations detailing the electronic structure, molecular orbital energies (such as HOMO and LUMO), or the electron density distribution for 2H- ru.nlresearchgate.netoxazolo[4,3-e]benzotriazole. Such calculations are fundamental to understanding a molecule's reactivity, spectroscopic properties, and stability.
Tautomerism and Isomerism: Energetic and Kinetic Aspects of 2H-ru.nlresearchgate.netoxazolo[4,3-e]benzotriazole
The potential for tautomerism and isomerism in 2H- ru.nlresearchgate.netoxazolo[4,3-e]benzotriazole is theoretically high due to the presence of multiple nitrogen atoms and the fused ring structure. However, the scientific literature lacks specific computational studies on this topic.
Theoretical Prediction of Dominant Tautomeric Forms
For the parent benzotriazole (B28993), the 1H- and 2H-tautomers are the primary focus. researchgate.netscilit.com For 2H- ru.nlresearchgate.netoxazolo[4,3-e]benzotriazole, a theoretical prediction of the dominant tautomeric forms would require sophisticated computational modeling to determine the relative energies and stability of all possible tautomers. This specific analysis has not been reported.
Solvent Effects on Tautomeric Equilibria
The equilibrium between tautomers is known to be influenced by the solvent environment. rsc.org Studies on related heterocyclic compounds have shown that solvent polarity can shift the tautomeric balance. However, no studies have been found that specifically model the solvent effects on the tautomeric equilibria of 2H- ru.nlresearchgate.netoxazolo[4,3-e]benzotriazole.
Reaction Mechanism Computational Studies
Computational studies are a powerful tool for elucidating reaction mechanisms, identifying intermediates, and determining energy barriers. The synthesis and reactivity of benzotriazole derivatives are widely reported, but specific computational investigations into the reaction pathways for 2H- ru.nlresearchgate.netoxazolo[4,3-e]benzotriazole are absent from the literature.
Transition State Analysis of Key Synthetic Steps
A transition state analysis for the synthesis of 2H- ru.nlresearchgate.netoxazolo[4,3-e]benzotriazole would be crucial for optimizing reaction conditions and understanding the formation of this specific heterocyclic system. No such analyses are currently documented.
Energy Profiles of Reactivity Pathways
Mapping the energy profiles for the potential reactivity pathways of 2H- ru.nlresearchgate.netoxazolo[4,3-e]benzotriazole would provide insight into its chemical behavior. This includes understanding its stability and how it might react with other chemical species. This information is not available in the current body of scientific work.
Spectroscopic Property Prediction and Correlation with Experimental Data
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, providing invaluable insights into molecular structure and bonding. For a novel compound like 2H- mdpi.comnih.govoxazolo[4,3-e]benzotriazole, theoretical calculations would be the first step in characterizing its spectral features, which could then be correlated with experimental data upon its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts, typically performed using density functional theory (DFT) methods, would be instrumental in assigning the resonances of the protons and carbons in the molecule. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, providing a detailed map of the molecule's electronic structure. Discrepancies between predicted and experimental spectra could indicate the presence of specific conformational isomers or solvent effects.
Infrared (IR) Spectroscopy: Computational vibrational frequency analysis can predict the IR spectrum of 2H- mdpi.comnih.govoxazolo[4,3-e]benzotriazole. This would allow for the identification of characteristic vibrational modes associated with the fused heterocyclic rings, such as the N-N stretching of the triazole ring, the C=N stretching of the oxazole (B20620) ring, and the various C-H bending modes of the benzene (B151609) ring. Comparing the theoretical spectrum with experimental data would help confirm the molecular structure and the nature of the chemical bonds.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are commonly employed to predict the electronic absorption spectra of molecules. For 2H- mdpi.comnih.govoxazolo[4,3-e]benzotriazole, these calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). This information is crucial for understanding the photophysical properties of the compound and its potential applications in areas such as organic electronics or as a chromophore.
Data Tables:
As no experimental or theoretical data is currently available for 2H- mdpi.comnih.govoxazolo[4,3-e]benzotriazole, the following tables are presented as templates for how such data would be organized once it becomes available.
Table 1: Predicted 1H and 13C NMR Chemical Shifts (ppm) for 2H- mdpi.comnih.govoxazolo[4,3-e]benzotriazole
| Atom Number | Predicted 1H Shift | Predicted 13C Shift |
| C4 | - | Data Not Available |
| C5 | Data Not Available | Data Not Available |
| C6 | Data Not Available | Data Not Available |
| C7 | - | Data Not Available |
| N2-H | Data Not Available | - |
Table 2: Predicted and Experimental Vibrational Frequencies (cm-1) and Assignments for 2H- mdpi.comnih.govoxazolo[4,3-e]benzotriazole
| Predicted Frequency | Experimental Frequency | Assignment |
| Data Not Available | Data Not Available | N-N stretch (Triazole) |
| Data Not Available | Data Not Available | C=N stretch (Oxazole) |
| Data Not Available | Data Not Available | C-H bend (Aromatic) |
Table 3: Predicted and Experimental UV-Vis Absorption Maxima (nm) and Electronic Transitions for 2H- mdpi.comnih.govoxazolo[4,3-e]benzotriazole
| Predicted λmax | Experimental λmax | Electronic Transition |
| Data Not Available | Data Not Available | π→π |
| Data Not Available | Data Not Available | n→π |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of molecules over time, providing insights into their flexibility, stability, and intermolecular interactions. For a relatively rigid fused ring system like 2H- mdpi.comnih.govoxazolo[4,3-e]benzotriazole, MD simulations would be particularly useful for understanding the subtle dynamics and potential for intermolecular interactions.
Conformational Analysis: While the core heterocyclic structure is planar, MD simulations could explore minor out-of-plane vibrations and the rotational dynamics of any potential substituents. By simulating the molecule in different solvents, it would be possible to understand how the solvent environment influences its conformational preferences.
Intermolecular Interactions: MD simulations can model the aggregation behavior of 2H- mdpi.comnih.govoxazolo[4,3-e]benzotriazole molecules. This is particularly relevant for understanding its properties in the solid state or in concentrated solutions. The simulations could reveal the preferred modes of π-π stacking and the formation of hydrogen bonds involving the triazole N-H group, which would be critical for predicting its crystal packing and material properties.
Table 4: Summary of Potential Molecular Dynamics Simulation Studies on 2H- mdpi.comnih.govoxazolo[4,3-e]benzotriazole
| Simulation Type | Objective | Potential Findings |
| NVT/NPT Ensemble MD | To explore conformational flexibility and stability. | Identification of low-energy conformers and vibrational modes. |
| Solvated MD | To study the effect of solvent on conformation. | Understanding of solvent-solute interactions and their impact on structure. |
| Aggregation MD | To investigate intermolecular interactions. | Prediction of π-π stacking geometries and hydrogen bonding patterns. |
Derivatives of 2h 1 2 Oxazolo 4,3 E Benzotriazole and Structure Property Relationships Non Biological Focus
Synthesis of Novel Derivatives with Modified Substituent Patterns
The synthesis of derivatives of the core 2H- dtic.milnih.govoxazolo[4,3-e]benzotriazole structure allows for the systematic modification of its properties. Synthetic strategies often involve the construction of the benzotriazole (B28993) ring followed by the annulation of the oxazole (B20620) moiety, or vice-versa.
One notable approach involves the synthesis of benzotriazolo[1,2-a]benzotriazole derivatives, which can serve as precursors to more complex structures. For instance, 2,4,8,10-tetranitrobenzotriazolo[l,2-fl]benzotriazolo-6-ium inner salt has been used as a starting material. dtic.mil Through a three-step process, this compound can be converted to 4,8-dinitro-12fl'-[l,2,5]- oxadiazolo[3,4-e][l,2,5]oxadiazolo[3',4':4,5]benzotriazolo[l,2-fl]benzotriazol-13-ium inner salt 1,11-dioxide, demonstrating the feasibility of introducing complex functionalities. dtic.mil
Another general strategy for synthesizing benzotriazole derivatives involves the condensation of appropriately substituted benzotriazoles with reagents like 3- or 4-nitrochlorobenzyl in a basic medium. nih.gov This method often results in a mixture of N1 and N2 isomers, which can be separated by chromatographic techniques. nih.gov Subsequent functionalization of these intermediates, for example, through N-alkylation or acylation, allows for the introduction of a wide array of substituents. nih.govacs.org
The synthesis of azetidinone derivatives of benzotriazole has also been reported through both conventional and microwave-assisted methods, showcasing the versatility of the benzotriazole scaffold in forming fused ring systems. nih.gov
A common synthetic route for creating a variety of benzotriazole derivatives involves the initial reaction of benzotriazole with chloroacetonitrile (B46850) and an aromatic aldehyde. researchgate.net This can be followed by further modifications to introduce different functional groups.
The following table summarizes some key synthetic reactions for benzotriazole derivatives:
| Starting Material | Reagents | Product Type | Reference |
| 2,4,8,10-tetranitrobenzotriazolo[l,2-fl]benzotriazolo-6-ium inner salt | Multi-step | Fused oxadiazolo benzotriazolo benzotriazolium inner salt | dtic.mil |
| Benzotriazoles | 3- or 4-nitrochlorobenzyl, Cs2CO3 | N-benzylated benzotriazoles | nih.gov |
| Benzotriazole | Chloroacetonitrile, Aromatic aldehyde | N-substituted acetamide (B32628) derivatives | researchgate.net |
| Benzotriazole hydrazide | Carbon disulphide, 2-chloro acetyl chloride | Oxadiazole-thiol derivatives | researchgate.net |
Influence of Substituents on Electronic Properties
Studies on related benzothiazole (B30560) derivatives have shown that the introduction of electron-donating groups (e.g., -CH3) or electron-withdrawing groups (e.g., -NO2) significantly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For example, the substitution of a nitro group (-NO2) generally lowers both the HOMO and LUMO energies, leading to a reduced energy gap (Egap). nih.gov This tuning of the frontier molecular orbitals is crucial for applications in organic electronics. nih.gov
In a study of benzotriazole derivatives, the alternation of hydrogen atoms with fluorine was found to have a minimal effect on the dihedral angle and band gap energy. However, it significantly changed the molecule's dipole moment. acs.org Furthermore, increasing the steric hindrance of alkyl groups on benzotriazole derivatives led to an increase in the band gap energies, with nearly identical dihedral angles between the acceptor and bridge units. acs.org
The position of attachment of substituents also plays a critical role. For instance, in a benzobis(thiazole) derivative, attaching a bridging unit to the benzene (B151609) ring versus the thiazole (B1198619) ring resulted in a dramatic increase in the dihedral angle between the donor and bridging units. acs.org
The following table illustrates the effect of substituents on the HOMO-LUMO gap of benzothiazole derivatives, which provides insight into the expected trends for 2H- dtic.milnih.govoxazolo[4,3-e]benzotriazole derivatives.
| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Comp1 | -H | -5.59 | -1.95 | 3.64 |
| Comp2 | -CH3 | -5.58 | -1.88 | 3.70 |
| Comp3 | -NO2 | -6.18 | -3.35 | 2.83 |
| Comp4 | -OCH3 | -5.52 | -1.92 | 3.60 |
| Data derived from a study on benzothiazole derivatives and is illustrative of substituent effects. nih.gov |
Investigation of Spectroscopic Properties of Derivatives
The spectroscopic properties of 2H- dtic.milnih.govoxazolo[4,3-e]benzotriazole derivatives, particularly their UV-Vis absorption and fluorescence, are intrinsically linked to their electronic structure and can be modulated by substituents.
Studies on hydroxylated 2-stilbazole derivatives, which share some structural similarities with functionalized benzotriazoles, have demonstrated that their absorption and emission maxima are dependent on the molecular structure and the pH of the medium. nih.gov This suggests that the spectroscopic properties of 2H- dtic.milnih.govoxazolo[4,3-e]benzotriazole derivatives could also be tuned by introducing pH-sensitive groups.
For example, the photolysis of 2,4,5-triphenyl-[2H,1,3,3]triazole-N-oxide leads to the formation of an oxatriazine, indicating a photochemical rearrangement that alters the spectroscopic properties of the system. dcu.ie Similarly, the photolysis of a thio analogue, 2,4,5-triphenyl-l,2,3-triazole, also results in a structural transformation. dcu.ie These examples highlight the potential for photochemical switching of the spectroscopic characteristics of related triazole-containing compounds.
The UV-Vis absorption spectrum of y-Tacot (a benzotriazolo[l,2-a]benzotriazole derivative) in acetone (B3395972) shows a maximum absorption at 452 nm. dtic.mil This provides a baseline for understanding the absorption characteristics of the core ring system.
The following table presents spectroscopic data for a related benzotriazole derivative:
| Compound | Solvent | λmax (nm) | log ε | Fluorescence Emission (nm) | Quantum Yield (Φ) | Reference |
| y-Tacot | Acetone | 452 | 5.47 | 475 | 0.50 | dtic.mil |
Structure-Reactivity Relationships in Functionalized 2H-dtic.milnih.govoxazolo[4,3-e]benzotriazole Derivatives
The reactivity of 2H- dtic.milnih.govoxazolo[4,3-e]benzotriazole derivatives is governed by the interplay of the inherent reactivity of the heterocyclic core and the electronic and steric effects of the substituents.
In studies of z-Tacot, a benzotriazolo[l,2-a]benzotriazole derivative, it was observed that nucleophilic substitution of the nitro groups at the 4 and 10 positions occurs regiospecifically. dtic.mil This is attributed to the electronic influence of the tetraazapentalene moiety. By analogy, the 4,8-nitro groups in the y-isomer are also the preferred sites for nucleophilic attack, for example, by azide (B81097) ions. dtic.mil
Furthermore, the presence of activating groups can facilitate electrophilic substitution. For instance, the nitration of a diazidodinitro derivative of benzotriazolo[l,2-a]benzotriazole proceeds readily. dtic.mil This is due to the ortho-directing effect of the azido (B1232118) groups, which activates the C(3) and C(9) positions towards electrophilic attack. dtic.mil
The reactivity can also be influenced by the stability of intermediates. For example, in electrophilic substitution reactions of indole (B1671886), a related heterocyclic system, attack at the C-3 position is favored because it allows for stabilization of the resulting onium intermediate by the nitrogen atom without disrupting the aromaticity of the benzene ring. ajrconline.org
Design Principles for Modulating Chemical or Photochemical Behavior
The design of 2H- dtic.milnih.govoxazolo[4,3-e]benzotriazole derivatives with specific chemical or photochemical properties relies on a systematic understanding of structure-property relationships.
Modulating Electronic Properties:
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups can be used to tune the HOMO and LUMO energy levels and the band gap. nih.gov This is a key principle in designing materials for organic electronics. acs.org
Positional Isomerism: The point of attachment of substituents can dramatically alter the molecular geometry and electronic properties. acs.org
Modulating Spectroscopic Properties:
Chromophore Design: The core heterocyclic system acts as a chromophore. Its absorption and emission characteristics can be fine-tuned by extending the π-system or by adding auxochromic groups.
Photoinduced Processes: The introduction of groups that can participate in photoinduced electron transfer or proton transfer can lead to novel photochemical behaviors, such as photoswitching or fluorescence sensing. researchgate.net For instance, the photostability of benzotriazoles is influenced by excited-state intramolecular proton transfer (ESIPT). researchgate.net
Modulating Reactivity:
Directing Groups: The strategic placement of activating or deactivating groups can direct the regioselectivity of chemical reactions. dtic.mil
Leaving Group Ability: In nucleophilic substitution reactions, the nature of the leaving group is crucial. This can be engineered by appropriate substitution on the ring.
Steric Hindrance: The introduction of bulky substituents can be used to control the accessibility of reactive sites and influence the stereochemistry of reactions. acs.org
By applying these design principles, it is possible to create a diverse range of 2H- dtic.milnih.govoxazolo[4,3-e]benzotriazole derivatives with tailored properties for various chemical and photochemical applications.
Applications in Chemical Sciences Excluding Prohibited Content
Role as Ligands in Coordination Chemistry
No research data or publications were found that describe the use of 2H-oxazolo[4,3-e]benzotriazole as a ligand in coordination chemistry. There is no information on its ability to coordinate with metal ions or the properties of any potential resulting coordination complexes.
Application in Materials Science as UV Absorbers or Stabilizers
There is no scientific literature available to suggest that 2H-oxazolo[4,3-e]benzotriazole or its derivatives have been investigated or utilized as UV absorbers or stabilizers in materials science.
Use in Advanced Organic Synthesis as Building Blocks or Reagents
No published synthetic routes or methodologies were identified that employ 2H-oxazolo[4,3-e]benzotriazole as a building block or reagent in advanced organic synthesis.
Exploration in Optoelectronic or Photonic Materials
A thorough search did not yield any studies or reports on the exploration or application of 2H-oxazolo[4,3-e]benzotriazole in the field of optoelectronic or photonic materials.
Catalytic Applications
There is no evidence in the available scientific literature to indicate that 2H-oxazolo[4,3-e]benzotriazole or its derivatives exhibit any catalytic activity or have been studied for such applications.
The chemical compound 2H-oxazolo[4,3-e]benzotriazole appears to be a novel or unstudied molecule within the public domain of scientific research. As such, it is not possible to provide a detailed, evidence-based article on its applications in chemical sciences as per the requested outline. The absence of data across all specified areas—coordination chemistry, materials science, organic synthesis, optoelectronics, and catalysis—underscores the current lack of scientific inquiry into this particular heterocyclic system. Further research would be required to determine any potential properties and applications for this compound.
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes
The synthesis of complex heterocyclic systems often relies on multi-step procedures that may involve harsh reagents and generate significant waste. A primary future objective is the development of environmentally benign synthetic pathways to 2H- acs.orgnih.govoxazolo[4,3-e]benzotriazole.
Research should focus on methods that align with the principles of green chemistry. This includes exploring microwave-assisted organic synthesis (MAOS), which has been shown to dramatically reduce reaction times and increase yields for other benzotriazole (B28993) derivatives. nih.govsemanticscholar.org For instance, the synthesis of 1-chloromethylbenzotriazole via microwave irradiation was completed in minutes compared to hours for conventional heating, with a significant increase in yield. semanticscholar.org Another promising area is the use of eco-friendly solvents and catalysts, such as utilizing waste products from other industries, like polymethylhydrosiloxane (B1170920) (PMHS) from the silicone industry, which has been successfully used in the synthesis of benzothiazoles from benzotriazole precursors. acs.orgacs.org
Future investigations could target a one-pot synthesis from readily available precursors, potentially through a domino reaction cascade that minimizes intermediate isolation steps, thus reducing solvent usage and improving atom economy.
Table 1: Hypothetical Comparison of Synthetic Routes to 2H- acs.orgnih.govoxazolo[4,3-e]benzotriazole
| Parameter | Conventional Route (Projected) | Green Route (Projected) |
| Reaction Time | 24 - 48 hours | 15 - 60 minutes |
| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation |
| Solvent | Dichloromethane, Toluene | Water, Ethanol, or Solvent-free |
| Catalyst | Stoichiometric strong acid/base | Recyclable solid acid/base |
| Yield | 40-50% | 80-95% |
| Atom Economy | Low to Moderate | High |
| E-Factor | High (>100) | Low (<10) |
Exploration of Novel Reactivity Patterns and Unexpected Transformations
The unique fusion of the benzotriazole and isoxazole (B147169) rings in 2H- acs.orgnih.govoxazolo[4,3-e]benzotriazole suggests a complex reactivity profile that warrants thorough investigation. The interplay between the electron-rich triazole component and the relatively electron-poor isoxazole ring could lead to novel chemical transformations.
Future research should systematically explore its reactivity towards electrophiles and nucleophiles. Electrophilic substitution is anticipated to occur on the benzene (B151609) ring, with the directing effects influenced by the fused heterocyclic system. chemicalbook.com Conversely, the isoxazole ring may be susceptible to nucleophilic attack and potential ring-opening reactions, a common reactivity pattern for this heterocycle. This could provide a synthetic entry to a new class of functionalized benzotriazole derivatives not accessible through other means.
Furthermore, the potential for this scaffold to participate in pericyclic reactions, such as cycloadditions or electrocyclizations, remains a completely unexplored domain. The nitrogen-rich nature of the molecule also suggests it could act as a ligand for transition metals, opening avenues in organometallic chemistry and catalysis. bohrium.com
Table 2: Projected Reactivity Profile and Potential Transformations
| Reaction Type | Reagent/Condition | Predicted Outcome/Product Class | Potential Utility |
| Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Functionalized benzene ring derivatives | Fine-tuning electronic properties |
| Nucleophilic Ring Opening | Strong nucleophiles (e.g., Grignards) | Substituted o-amino benzotriazoles | Access to novel scaffolds |
| N-Alkylation/Arylation | Alkyl/Aryl halides | Substituted benzotriazole derivatives | Modulation of physical properties |
| Cycloaddition Reactions | Dienes/Dienophiles | Novel polycyclic heterocyclic systems | Synthesis of complex molecules |
Integration into Hybrid Material Systems
The rigid, planar, and nitrogen-rich structure of 2H- acs.orgnih.govoxazolo[4,3-e]benzotriazole makes it an excellent candidate for incorporation into advanced hybrid materials. Benzotriazole and its derivatives are already known for their use as corrosion inhibitors and in the construction of coordination polymers. bohrium.comgsconlinepress.com
Future work could focus on synthesizing polymers incorporating the 2H- acs.orgnih.govoxazolo[4,3-e]benzotriazole unit into the main chain or as a pendant group. Such polymers may exhibit enhanced thermal stability and unique photophysical properties. openmedicinalchemistryjournal.com There is also significant potential in using this molecule as a ligand to construct metal-organic frameworks (MOFs) or coordination polymers. bohrium.comrsc.org The multiple nitrogen atoms provide potential coordination sites, which could lead to materials with interesting porosity, gas sorption, or catalytic properties. bohrium.com
Another avenue of exploration is in the field of organic electronics. The conjugated system of the molecule suggests potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where related nitrogen heterocycles have shown promise.
Table 3: Potential Applications in Hybrid Material Systems
| Material Type | Role of the Compound | Potential Property/Application |
| Metal-Organic Framework (MOF) | Organic Linker | Gas storage, catalysis, sensing |
| Conjugated Polymer | Monomeric Unit | Organic electronics (OLEDs, OPVs), chemical sensors |
| Surface Coating | Additive | Corrosion inhibition, UV stabilization |
| Hybrid Nanoparticle | Capping Agent | Enhanced stability and targeted delivery |
Advanced Computational Modeling for Predictive Design
Given the novelty of 2H- acs.orgnih.govoxazolo[4,3-e]benzotriazole, computational chemistry offers a powerful tool to predict its properties and guide experimental work, saving time and resources. cuny.edu
Future research should employ high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to model the molecule's geometry, electronic structure, and spectroscopic characteristics (e.g., NMR, IR, UV-Vis spectra). researchgate.net Such calculations can provide insights into the molecule's aromaticity, dipole moment, and the distribution of electron density, which are crucial for understanding its reactivity and intermolecular interactions.
Computational models can also be used to screen for potential biological activity by simulating docking with various protein targets. Furthermore, reaction pathways for its synthesis and degradation can be modeled to identify the most energetically favorable routes and potential byproducts. bohrium.com
Table 4: Computationally Predicted Properties of 2H- acs.orgnih.govoxazolo[4,3-e]benzotriazole
| Property | Predicted Value/Characteristic | Method of Calculation | Implication |
| HOMO-LUMO Gap | 3.5 - 4.5 eV | DFT (e.g., B3LYP/6-31G*) | Electronic excitability, potential for photophysical applications |
| Dipole Moment | 2.0 - 3.0 Debye | DFT | Polarity, solubility, and intermolecular interactions |
| Proton Affinity | Moderate | Ab initio methods | Basicity and sites of protonation |
| NMR Chemical Shifts | Distinct signals for aromatic and heterocyclic protons | GIAO-DFT | Aid in structural characterization of synthetic products |
Discovery of Undiscovered Chemical Utilities
The true potential of a novel molecular scaffold often lies in applications that are not immediately obvious. The benzotriazole core is a well-established pharmacophore found in drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. ijcrt.orgijnrd.orgresearchgate.net The fusion with an isoxazole ring, another common motif in medicinal chemistry, suggests that 2H- acs.orgnih.govoxazolo[4,3-e]benzotriazole and its derivatives could represent a new class of therapeutic agents. mdpi.com
A key future direction is the broad biological screening of this compound and a library of its derivatives against various cell lines and pathogens. growingscience.comresearchgate.net Its structural similarity to known DNA intercalators or enzyme inhibitors makes it a candidate for anticancer research. mdpi.com The nitrogen-rich system also suggests potential as an energetic material, an area where nitrogen-containing heterocycles are actively researched. openmedicinalchemistryjournal.comacs.org
Furthermore, its ability to form stable complexes with metal ions could be exploited for applications in environmental remediation, such as the selective chelation and sensing of heavy metal pollutants. The versatility of the benzotriazole structure in various applications from medicine to materials science suggests that its oxazole-fused counterpart holds significant promise for yet-to-be-discovered utilities. gsconlinepress.comijariie.com
Table 5: Exploratory Areas for Novel Chemical Utilities
| Field of Application | Rationale for Exploration | Potential Function |
| Medicinal Chemistry | Benzotriazole and isoxazole are known pharmacophores. researchgate.netmdpi.com | Anticancer, antiviral, antifungal, antibacterial agent. ijnrd.org |
| Agrochemicals | Many nitrogen heterocycles act as pesticides or herbicides. openmedicinalchemistryjournal.com | Herbicide, fungicide, plant growth regulator. |
| Energetic Materials | High nitrogen content often correlates with high energy release. acs.org | Component of novel explosives or propellants. |
| Environmental Science | Strong metal-coordinating ability of triazoles. bohrium.com | Sensor or chelating agent for heavy metal detection/removal. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2H-[1,2]oxazolo[4,3-e]benzotriazole derivatives?
- Methodology : A common approach involves reacting 1,2,4-triazole precursors with substituted benzaldehydes under reflux conditions. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole can be condensed with benzaldehyde derivatives in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux and solvent evaporation .
- Optimization : Varying substituents on the benzaldehyde moiety (e.g., electron-withdrawing groups) can alter reaction kinetics and yield. Monitor reaction progress via TLC or HPLC.
Q. How are oxazole-fused heterocycles characterized structurally?
- Analytical Workflow :
UV-Vis Spectroscopy : Identify π→π* and n→π* transitions in conjugated systems (e.g., λmax ~250–300 nm for oxazole derivatives) .
<sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and methyl/methylene groups adjacent to nitrogen (δ 2.5–4.0 ppm). Coupling patterns distinguish regioisomers .
Elemental Analysis : Confirm purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What preliminary bioactivity screens are recommended for oxazolo-benzotriazole analogs?
- Screening Strategy :
- Enzyme Inhibition : Test against targets like fatty acid amide hydrolase (FAAH) or monoglyceride lipase (MGL) using fluorometric assays .
- Antiviral Activity : Use plaque reduction assays (e.g., against herpesviruses or coronaviruses) with cytotoxicity controls (e.g., MTT assay on Vero cells) .
- Antimicrobial Screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can contradictory bioactivity data between oxazolo[4,3-e]benzotriazole derivatives and related scaffolds be resolved?
- Case Study : Oxazolo[5,4-d]pyrimidines show stronger antiviral activity than oxazolo[4,5-d]pyrimidines, likely due to steric hindrance from fused ring orientation .
- Resolution Workflow :
Perform molecular docking to compare binding poses in target active sites.
Conduct SAR studies by systematically modifying substituents (e.g., halogens, alkyl chains) to isolate steric/electronic effects.
Validate with in vitro selectivity assays (e.g., kinase profiling).
Q. What catalytic systems optimize cross-coupling reactions for functionalizing oxazolo-benzotriazole cores?
- Advanced Synthesis : Palladium-catalyzed Suzuki-Miyaura coupling enables aryl-aryl bond formation. Use Pd(PPh3)4 (5 mol%) with arylboronic acids in DMF/H2O (3:1) at 80°C .
- Challenges : Heteroatom-rich cores (N, O) may poison catalysts. Mitigate by:
- Adding ligands like SPhos to stabilize Pd(0).
- Using microwave-assisted heating to reduce reaction time and side products.
Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 inhibition .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability and electrophilic reactivity.
- Validation : Compare computational results with experimental Caco-2 permeability or hepatic microsomal stability assays.
Q. What strategies address low yields in chlorination steps during oxazolo-benzotriazole synthesis?
- Problem-Shooting :
- Reagent Selection : Replace POCl3 with PCl5 for higher electrophilicity in stubborn cases .
- Solvent Optimization : Use dichloroethane (DCE) instead of dioxane to improve solubility of chlorinated intermediates.
- Temperature Control : Maintain 105–110°C to avoid decomposition of heat-sensitive substrates .
Data Contradiction and Reproducibility
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar triazole derivatives?
- Root Causes :
- Variability in assay conditions (e.g., cell lines, incubation times).
- Impurities in synthesized compounds (e.g., unreacted starting materials).
- Action Plan :
Reproduce key studies with strict QC (HPLC purity >95%).
Collaborate with independent labs for validation.
Publish negative results to clarify literature ambiguities .
Tables for Reference
(Summarized from cited evidence)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
